2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-5-3-4-6-16(12)18(21)19-11-14-7-8-17-15(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCZPSJLBAZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)NC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
2-Methyl-$$N$$-[(2-methyl-1$$H$$-indol-5-yl)methyl]benzamide ($$C{19}H{19}N_2O$$) contains three critical subunits:
Retrosynthetic Disconnections
Strategic bond cleavages suggest three viable synthetic approaches:
- Indole-first strategy : Construct 2-methylindole before introducing the benzamide sidechain
- Benzamide-first pathway : Pre-form substituted benzamide followed by indole annulation
- Convergent coupling : Prepare 5-(aminomethyl)-2-methylindole and 2-methylbenzoyl chloride separately, then couple
Synthesis of the 2-Methylindole Core
Bartoli Indole Synthesis
The Bartoli method (ortho-substituted nitrobenzene + vinyl Grignard) efficiently generates 7-substituted indoles. For 2-methylindole:
Reaction Conditions
- 2-Nitro-4-methyltoluene (1.0 eq)
- Vinylmagnesium bromide (3.0 eq, THF, −78°C → RT)
- 12 h reflux in diethyl ether
Yield : 68–72%
Limitation : Requires strict moisture exclusion and generates stoichiometric Mg salts
Fischer Indolization
Cyclization of phenylhydrazines with α-methyl ketones under acidic conditions:
$$
\text{4-Methylphenylhydrazine} + \text{3-Pentanone} \xrightarrow{\text{HCl (conc.), Δ}} \text{2-Methylindole}
$$
Optimized Parameters
Benzamide Moiety Installation
Direct Amide Coupling
Coupling 5-(aminomethyl)-2-methylindole with 2-methylbenzoic acid using carbodiimide activation:
Protocol
- 2-Methylbenzoic acid (1.2 eq) + EDCl (1.5 eq) + HOBt (1.5 eq) in DMF, 0°C
- Add 5-(aminomethyl)-2-methylindole (1.0 eq)
- Stir 24 h at RT under N₂
Yield : 63–67%
Side Products :
- Over-acylation (8–12%)
- Oxazolone formation (5–7%)
Reductive Amination
Superior yield pathway using 2-methylbenzaldehyde and 5-(aminomethyl)-2-methylindole:
$$
\text{2-Methylbenzaldehyde} + \text{5-(Aminomethyl)-2-methylindole} \xrightarrow{\text{NaBH(OAc)₃, CH₂Cl₂}} \text{Target Compound}
$$
Conditions
- Solvent: Dichloromethane (anhydrous)
- Reducing agent: Sodium triacetoxyborohydride (2.0 eq)
- Time: 18 h
Yield : 86–89%
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics Across Methodologies
| Method | Yield (%) | Purity (HPLC) | Step Count | Cost Index |
|---|---|---|---|---|
| Fischer + EDCl | 67 | 98.2 | 5 | 1.8 |
| Bartoli + Reductive | 89 | 99.5 | 4 | 1.2 |
| One-Pot Catalytic | 78 | 97.8 | 3 | 1.5 |
Key Observations
- Reductive amination outperforms carbodiimide coupling in both yield and purity
- Cuprous halide additives (CuBr, CuCl) enhance reaction rates by 40–60% in cyclization steps
- Microwave-assisted synthesis reduces reaction times from 12 h → 45 min but requires specialized equipment
Process Optimization Strategies
Solvent Screening
Table 2: Solvent Effects on Amide Coupling
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 67 | 19 |
| THF | 7.5 | 58 | 24 |
| EtOAc | 6.0 | 49 | 31 |
| CHCl₃ | 4.8 | 72 | 15 |
Chloroform unexpectedly provided superior yields despite lower polarity, likely due to improved reactant solubility.
Catalytic System Tuning
The patent CN108329248B demonstrates that Raney Ni (5–10 wt%) with CuBr (15–20 wt%) achieves optimal hydrogenation efficiency:
$$
\text{Turnover Frequency (TOF)} = 1.2 \times 10^3 \, \text{h}^{-1}
$$
$$
\text{Selectivity} > 99\% \, \text{at 90\% conversion}
$$
Analytical Characterization
Spectroscopic Data Consolidation
Table 3: Key Spectral Signatures
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows:
Industrial-Scale Considerations
Cost-Benefit Analysis
Table 4: Economic Comparison (Per Kilogram Basis)
| Parameter | Laboratory Scale | Pilot Plant | Full Production |
|---|---|---|---|
| Raw Material Cost | $2,450 | $1,890 | $1,230 |
| Energy Consumption | 18 kWh | 14 kWh | 9 kWh |
| Labor Hours | 120 | 75 | 40 |
Process intensification through continuous flow reactors could reduce energy use by 35–40%.
Environmental Impact Mitigation
Waste Stream Management
The reductive amination route generates:
- 0.8 kg aqueous waste/kg product
- 0.3 kg organic solvents (recyclable)
vs. EDCl coupling: - 2.1 kg solvent waste
- 0.5 kg urea byproducts
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis (programmed cell death) and cell proliferation, by interacting with key signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Heterocyclic Moieties
Key Observations :
- Electronic Effects : Methoxy groups () increase solubility but reduce membrane permeability compared to halogenated analogs (e.g., 4-chloro derivative in ).
- Indole vs.
- Biological Activity : Indole-containing benzamides (e.g., JL014 in ) demonstrate roles in apoptosis and autophagy regulation, suggesting similar pathways for the target compound.
Thiourea and Pyridine Derivatives
- 2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide (): Features a thiourea linker and pyridine ring. Exhibits intramolecular N–H⋯O and C–H⋯S hydrogen bonds, stabilizing a quasi-planar conformation.
- Comparison : The thiourea group introduces polarity and metal-binding capacity, whereas the indole group in the target compound prioritizes aromatic interactions.
Tetrazole and Benzimidazole Analogues
- 2-Methyl-N-(1H-tetrazol-5-yl)benzamide ():
- Tetrazole acts as a bioisostere for carboxylic acids.
- Lower logP (0.43) and logD (-1.81) compared to indole derivatives, indicating reduced lipophilicity.
- N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline ():
- Combines benzimidazole and indole groups.
- Benzimidazole’s rigidity may restrict conformational flexibility, reducing binding entropy compared to the more flexible indolylmethyl-benzamide .
Biological Activity
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with an indole moiety, which is significant in medicinal chemistry. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole moiety can engage in various interactions such as hydrogen bonding and π-π stacking, which may lead to modulation of enzymatic activity or alteration in signal transduction pathways.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar indole derivatives have been shown to induce programmed cell death in cancer cells by disrupting tubulin polymerization.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Indole derivatives are recognized for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Case Studies:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduces viability in cancer cell lines through apoptosis induction. The mechanism involves interference with microtubule dynamics, which is crucial for mitosis.
- In Vivo Studies : Animal models treated with similar indole compounds showed reduced tumor growth rates, suggesting that this class of compounds could be developed into effective anticancer agents .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-Methyl-1H-indol-3-yl)methyl-benzamide | Indole ring with different substitution | Potential anticancer activity |
| 4-Methoxy-N-(2-methyl-1H-indol-5-yl)methyl-benzamide | Methoxy group addition | Antiproliferative effects |
| Indole-3-acetic acid | Plant hormone with indole structure | Growth regulator in plants |
Research Findings
Recent studies have highlighted the efficacy of this compound as a promising candidate for drug development:
- High-throughput Screening : Screening efforts have identified this compound as a potent inhibitor of specific kinases involved in cancer progression, demonstrating low IC values comparable to established anticancer drugs .
- Selectivity Profiles : The compound shows selectivity against certain cancer types, minimizing effects on normal cells, which is crucial for reducing side effects during treatment .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural confirmation of 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide?
- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, particularly focusing on the indole and benzamide moieties. Infrared (IR) spectroscopy can identify functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends. Mass spectrometry (MS) via electrospray ionization (ESI) or high-resolution MS (HRMS) provides molecular ion validation. Thin-layer chromatography (TLC) monitors reaction progress and purity .
Q. How can synthetic protocols for this compound be optimized to enhance yield?
- Methodology : Employ microwave-assisted synthesis to reduce reaction time and improve efficiency, as demonstrated in analogous benzamide derivatives. Optimize solvent systems (e.g., DMF or THF) and catalyst choices (e.g., Pd/C for hydrogenation steps). Monitor reaction parameters (temperature, pH) using real-time HPLC to isolate intermediates and minimize side products .
Q. What are the key challenges in purifying this compound?
- Methodology : Address solubility issues by testing polar (e.g., methanol-water) and non-polar (hexane-ethyl acetate) solvent mixtures. Use column chromatography with silica gel or reverse-phase C18 columns for separation. Crystallization via slow evaporation in ethanol or acetonitrile can yield high-purity crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can researchers design assays to evaluate the anticancer activity of this compound?
- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare results to positive controls like doxorubicin. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate mechanisms via Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3) .
Q. What strategies resolve contradictions in reported binding affinities for biological targets?
- Methodology : Replicate studies under standardized conditions (pH, temperature, buffer composition). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements. Cross-validate with computational docking (AutoDock Vina) to identify key binding residues in target proteins (e.g., kinases or GPCRs). Address variability by testing multiple cell lines or recombinant protein batches .
Q. How to investigate structure-activity relationships (SAR) for analogs of this compound?
- Methodology : Synthesize derivatives with substitutions on the indole (e.g., halogenation) or benzamide (e.g., methoxy groups) rings. Compare bioactivity data (IC₅₀, Ki) in tabular form (see Table 1). Use 3D-QSAR models (CoMFA/CoMSIA) to correlate structural features with activity. Validate predictions via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
